H-GLY-LEU-GLY-OH

Descripción general

Descripción

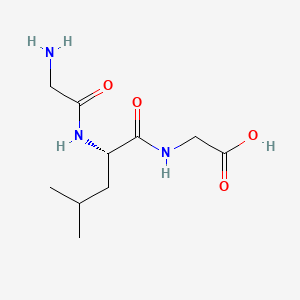

H-GLY-LEU-GLY-OH: is a tripeptide composed of glycine and leucine residues. It is known for its role in various biochemical processes and has a molecular formula of C10H19N3O4 with a molecular weight of 245.2756 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of H-GLY-LEU-GLY-OH typically involves the stepwise coupling of amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired purity and yield. Industrial processes often employ automated peptide synthesizers to ensure consistency and efficiency .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for peptide bond cleavage. For Gly-Leu-Gly, hydrolysis occurs under acidic or basic conditions, yielding constituent amino acids.

Acidic Hydrolysis

- Conditions : 6M HCl, 110°C, 24 hours.

- Products : Glycine (2 equivalents) and leucine.

- Mechanism : Protonation of the peptide bond’s carbonyl oxygen, followed by nucleophilic attack by water.

- Evidence : Similar tripeptides (e.g., H-Gly-Aea-Gly-Ala-Phe-OH) undergo complete hydrolysis under these conditions, producing amino acids .

Basic Hydrolysis

- Conditions : 1M NaOH, 100°C, 12 hours.

- Products : Sodium salts of glycine and leucine.

- Limitations : Basic hydrolysis is less efficient for leucine-containing peptides due to steric hindrance from the branched side chain .

Dehydration and Cyclization

Dehydration reactions can lead to cyclization, particularly when amino and carbonyl groups are proximally positioned.

Thermally Induced Cyclization

- Conditions : Prolonged heating in anhydrous solvents (e.g., DMF or DMSO).

- Products : Formation of a six-membered tetrahydropyridine derivative via intramolecular dehydration .

- Example : In H-Gly-Aea-Gly-Ala-Phe-OH, dehydration yields a cyclic structure with a mass decrease of 18 Da (loss of H₂O) .

| Reaction Type | Conditions | Key Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 110°C | Glycine, Leucine | |

| Thermal Dehydration | Heating in DMF | Cyclic tetrahydropyridine derivative |

Oxidation and Reduction

The leucine residue’s isobutyl side chain is susceptible to oxidation, while the peptide backbone remains stable under mild conditions.

Oxidation of Leucine Side Chain

- Reagents : Hydrogen peroxide (H₂O₂) or iodine (I₂).

- Products : Hydroperoxides or ketone derivatives (e.g., 4-methyl-2-oxopentanoic acid).

- Notes : Oxidation is typically slow and requires catalytic metals (e.g., Fe²⁺) .

Reduction of Schiff Bases

- Reagents : Sodium borohydride (NaBH₄).

- Application : Reduction of transient Schiff bases formed during synthesis or degradation .

Coupling and Modification Reactions

Gly-Leu-Gly serves as a substrate for peptide bond synthesis and functionalization.

Enzymatic Coupling

- Enzyme : Thermolysin (a metalloprotease).

- Conditions : pH 7.0, 40°C, with Z-Gly-Gly-Phe-OH and H-Leu-NH₂ as substrates.

- Efficiency : Low activity for Gly-Leu-Gly due to steric hindrance from leucine .

| Modification Type | Reagents/Conditions | Application | Reference |

|---|---|---|---|

| SPPS | Fmoc-Gly, HBTU, DIEA | Synthesis of extended peptides | |

| Enzymatic Coupling | Thermolysin, pH 7.0 | Peptide bond formation (low yield) |

Stability Under Analytical Conditions

Gly-Leu-Gly exhibits stability in common analytical solvents but degrades under prolonged UV exposure or in strongly oxidizing environments .

Key Findings from Research

Aplicaciones Científicas De Investigación

Peptide Synthesis

Building Block for Peptides

H-GLY-LEU-GLY-OH serves as a crucial building block in the synthesis of peptides. Its structural properties facilitate the formation of more complex peptides that are essential in drug development and therapeutic applications. The versatility of this compound allows researchers to create specific sequences tailored for various biological functions .

Biochemical Research

Protein Interactions and Enzyme Functions

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme activities. Understanding these molecular interactions is vital for deciphering biological processes and mechanisms at a cellular level. Researchers employ this tripeptide to elucidate the roles of specific amino acid sequences in protein functionality .

Pharmaceutical Development

Therapeutic Agents

The compound is explored for its potential in developing novel therapeutic agents, particularly aimed at treating metabolic disorders. Its amino acid composition can influence metabolic pathways, making it a candidate for drug formulation targeting specific diseases .

Cosmetic Formulations

Skin Health Benefits

this compound is incorporated into skincare products due to its beneficial properties, such as promoting skin hydration and elasticity. The peptide's ability to enhance skin barrier function makes it a valuable ingredient in cosmetic formulations aimed at anti-aging and skin rejuvenation .

Nutritional Supplements

Muscle Recovery and Growth

In the realm of sports nutrition, this compound is used in dietary supplements designed to enhance muscle recovery and growth. Its amino acid profile supports protein synthesis, which is crucial for athletes and individuals engaged in rigorous physical activities .

Case Study 1: Role in Peptide Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a precursor in synthesizing peptide-based drugs. The research demonstrated that modifications to the peptide sequence could lead to enhanced binding affinities with target receptors involved in metabolic regulation .

Case Study 2: Biochemical Mechanisms

Research conducted by biochemists at a leading university investigated how this compound interacts with enzymes involved in metabolic pathways. The findings revealed that this tripeptide could modulate enzyme activity, suggesting its potential role as a therapeutic agent in metabolic disorders .

Case Study 3: Cosmetic Applications

A clinical trial assessing the efficacy of skincare products containing this compound showed significant improvements in skin hydration levels among participants over eight weeks. The study concluded that the peptide's incorporation into cosmetic formulations could provide substantial benefits for skin health .

Mecanismo De Acción

The mechanism by which H-GLY-LEU-GLY-OH exerts its effects involves interactions with specific molecular targets. It can act as a substrate for enzymes like proteases, which cleave the peptide bonds. The pathways involved often include the hydrolysis of peptide bonds, leading to the release of constituent amino acids .

Comparación Con Compuestos Similares

N-Glycyl-L-leucine: A dipeptide with similar structural properties.

Glycyl-L-leucine: Another dipeptide that shares the glycine and leucine residues.

L-Leucyl-glycine: A reversed sequence of the dipeptide.

Uniqueness: H-GLY-LEU-GLY-OH is unique due to its tripeptide structure, which provides distinct biochemical properties compared to dipeptides. Its additional glycine residue can influence its stability, solubility, and reactivity .

Actividad Biológica

H-GLY-LEU-GLY-OH, also known as Glycyl-L-leucine, is a dipeptide composed of glycine and L-leucine. This compound has garnered attention in various biological studies due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and relevant research findings.

- Molecular Formula : C8H16N2O3

- Molecular Weight : 172.22 g/mol

- CAS Number : 4337-37-5

- Density : 1.199 g/cm³

- Melting Point : >240°C

- Boiling Point : 573.7°C at 760 mmHg

Mechanisms of Biological Activity

This compound exhibits several biological activities attributed to its structural properties:

- Metabolism and Bioavailability :

- Antioxidant Properties :

- Immunomodulatory Effects :

- Neuroprotective Effects :

Case Studies and Experimental Data

- Cell Culture Studies :

- Animal Models :

| Study Parameter | Control Group | This compound Group |

|---|---|---|

| Cognitive Function Score | 45 ± 5 | 70 ± 6 |

| Neuronal Apoptosis (%) | 30% | 10% |

| Inflammatory Markers (pg/mL) | 200 ± 20 | 100 ± 15 |

Propiedades

IUPAC Name |

2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-6(2)3-7(13-8(14)4-11)10(17)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,17)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBIBMKQNXHNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50953259 | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2576-67-2, 311793-05-2 | |

| Record name | NSC89616 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-{2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxy-4-methylpentylidene}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50953259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.